molecular formula C16H13NO3 B1420281 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1096308-30-3

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1420281
CAS No.: 1096308-30-3
M. Wt: 267.28 g/mol
InChI Key: BDSDNHNWDSQGIK-UHFFFAOYSA-N
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Description

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a methoxynaphthalene moiety attached to a pyrrole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 6-methoxy-2-naphthaldehyde with pyrrole-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-hydroxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
  • 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-methanol
  • 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxamide

Uniqueness

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-13-5-4-10-6-12(3-2-11(10)7-13)14-8-17-9-15(14)16(18)19/h2-9,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSDNHNWDSQGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CNC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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